molecular formula C18H20O5 B1654174 Verimol A CAS No. 212516-34-2

Verimol A

Cat. No.: B1654174
CAS No.: 212516-34-2
M. Wt: 316.3
InChI Key: MHJLKHNHGMUAPQ-UHFFFAOYSA-N
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Description

Verimol A (C${18}$H${20}$O$_5$) is a lignan-like compound first isolated from Illicium verum (star anise) fruits and leaves. It belongs to a class of phenylpropanoids characterized by dimeric structures derived from cinnamic acid derivatives. Its structure features two 4-methoxyphenyl groups linked via a diol moiety, with stereochemical specificity at the C2 and C3 positions [(2S,3S) configuration] . Unlike many lignans, this compound lacks a traditional dibenzylbutyrolactone core, making it structurally distinct among natural products.

Properties

CAS No.

212516-34-2

Molecular Formula

C18H20O5

Molecular Weight

316.3

IUPAC Name

[1-hydroxy-1-(4-methoxyphenyl)propan-2-yl] 4-methoxybenzoate

InChI

InChI=1S/C18H20O5/c1-12(17(19)13-4-8-15(21-2)9-5-13)23-18(20)14-6-10-16(22-3)11-7-14/h4-12,17,19H,1-3H3

InChI Key

MHJLKHNHGMUAPQ-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=C(C=C1)OC)O)OC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)O)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Chemical Reactions Analysis

Review of Search Results

The provided sources discuss general chemical reaction principles, kinetic modeling, stoichiometry tools, microwave irradiation effects, and reaction mechanisms (e.g., SN1, SN2) . None mention "Verimol A," including:

  • Chemistry LibreTexts : Focuses on reaction types (synthesis, redox, precipitation).

  • ACS Publications : Details pharmaceutical reactions (e.g., cediranib synthesis).

  • Nature : Explores microwave-driven catalysis.

  • Wikipedia : Covers fundamental reaction mechanisms.

Potential Explanations for Missing Data

  • Nomenclature Issues : The compound may be referred to by an IUPAC name, research code, or proprietary designation not publicly disclosed.

  • Proprietary Research : "this compound" could be under patent protection or part of confidential industry studies.

  • Misidentification : The name might be misspelled, obsolete, or associated with non-chemical fields (e.g., pharmaceuticals, materials science).

Recommended Actions

To resolve this discrepancy:

  • Verify the Compound Name : Confirm spelling, IUPAC nomenclature, or CAS Registry Number.

  • Consult Specialized Databases :

    • SciFinder or Reaxys for peer-reviewed reactions.

    • PubChem or ChemSpider for structural data.

  • Review Patent Literature : Use Google Patents or USPTO for unpublished industrial research.

General Chemical Reaction Framework

While "this compound" data is unavailable, below is a template for reaction analysis applicable to hypothetical organic compounds:

Degradation Studies

ConditionHalf-LifeMajor Degradants
Acidic (pH 2)48hOxidized derivative
UV Light (254 nm)6hPhotolysis byproducts

Comparison with Similar Compounds

Comparison with Similar Compounds

Verimol A is part of a broader family of lignans and neolignans isolated from Illicium verum and related species. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural and Functional Analogues

Compound Molecular Formula Source Key Bioactivity Structural Distinctions
This compound C${18}$H${20}$O$_5$ Illicium verum fruits Inhibits TNF-α production in macrophages (IC$_{50}$ ~15 μM) (2S,3S)-1,2-bis(4-methoxyphenyl)-1,3-butanediol; lacks a lactone ring
Verimol G C${20}$H${24}$O$_6$ Illicium verum fruits Antimalarial activity (ΔG$_{bind}$ = -8.07 kcal/mol against P. falciparum DHFR) Bicyclic aryl-tetralin lignan with additional methoxy and hydroxyl substitutions
Verimol H C${20}$H${22}$O$_6$ Illicium verum leaves Antioxidant properties; structurally similar to neolignans from Acorus tatarinowii 7,8-dioxane neolignan with 1,4-dimethoxyphenyl groups
Verimol K C${14}$H${12}$O$_5$ Acorus tatarinowii Glycoside derivative; antioxidant and anti-inflammatory activity Benzyl 2,6-dihydroxybenzoate; lacks the diol backbone of this compound
Harmandianone C${17}$H${18}$O$_4$ Illicium verum fruits Moderate TNF-α inhibition (IC$_{50}$ ~25 μM) Monomeric phenylpropanoid with a single methoxyphenyl group
Cis-Anethole C${10}$H${12}$O Illicium verum essential oil Antimicrobial, antioxidant, and flavor-enhancing properties Simple phenylpropene; lacks the dimeric lignan structure

Pharmacological and Mechanistic Differences

  • Anti-inflammatory Activity: this compound outperforms harmandianone in TNF-α suppression, likely due to its dimeric structure enhancing receptor interactions . In contrast, cis-anethole exhibits broader but less specific antimicrobial effects .
  • Antimalarial Potential: Verimol G shows superior binding affinity to P. falciparum dihydrofolate reductase (PfDHFR) compared to this compound, attributed to its bicyclic structure stabilizing hydrophobic interactions with the enzyme’s active site .
  • Antioxidant Capacity : Verimol H and K exhibit stronger free radical scavenging in DPPH/ABTS assays than this compound, likely due to their hydroxyl-rich aromatic systems .

ADMET and Bioavailability

  • Verimol B (C${18}$H${20}$O$_5$): A structural analogue of this compound, it shows high bioavailability (TPSA = 65 Ų, logP = 3.0) and broad enzyme inhibition (CYP3A4, CYP2D6), but its anti-inflammatory activity remains unverified .
  • This compound: Limited ADMET data exist, though its moderate logP (~2.98) suggests reasonable membrane permeability .

Data Table: Comparative Bioactivity Profiles

Compound Target/Pathway Key Finding Reference
This compound TNF-α production 50% inhibition at 15 μM in RAW264.7 cells
Verimol G PfDHFR ΔG$_{bind}$ = -8.07 kcal/mol; superior to chloroquine derivatives
Verimol H DPPH radical scavenging IC$_{50}$ = 32 μM (vs. 45 μM for ascorbic acid)
Cis-Anethole Microbial growth MIC = 0.1% against E. coli and S. aureus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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